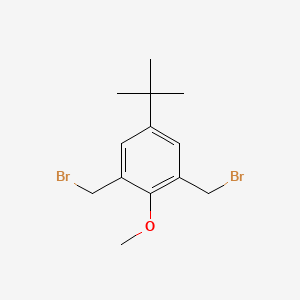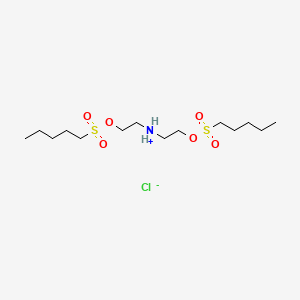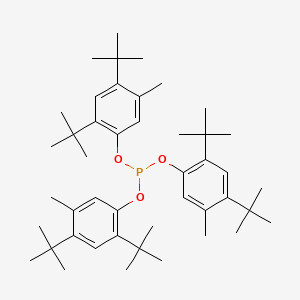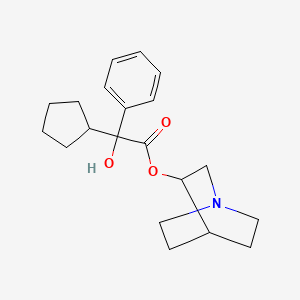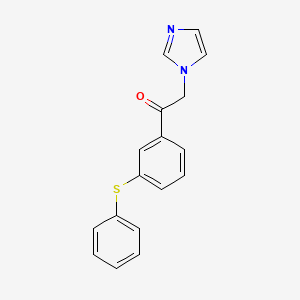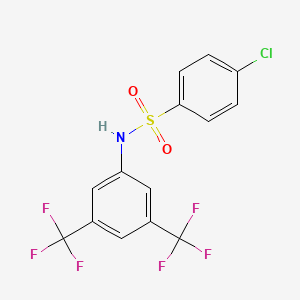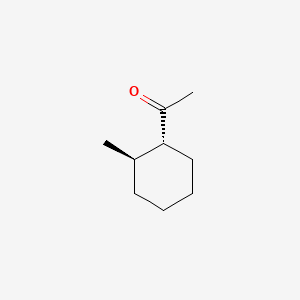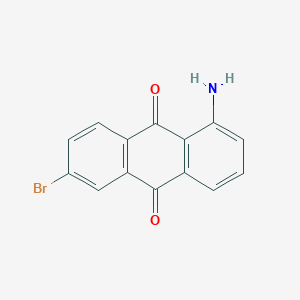
1-Amino-6-bromoanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-6-bromoanthracene-9,10-dione is a brominated anthracene derivative with the molecular formula C14H8BrNO2 and a molecular weight of 302.12 g/mol. This compound is characterized by the presence of an amino group (-NH2) at the 1-position, a bromo group (-Br) at the 6-position, and two carbonyl groups (C=O) at the 9,10-positions of the anthracene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-6-bromoanthracene-9,10-dione can be synthesized through various synthetic routes, including:
Bromination of Anthracene-9,10-dione: This involves the bromination of anthracene-9,10-dione using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3).
Amination of 6-Bromoanthracene-9,10-dione: This method involves the amination of 6-bromoanthracene-9,10-dione using ammonia (NH3) or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination and amination processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-6-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as anthracene derivatives.
Substitution: Substitution reactions can occur at the amino and bromo positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Substituted derivatives at the amino and bromo positions.
Aplicaciones Científicas De Investigación
1-Amino-6-bromoanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 1-Amino-6-bromoanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system under study.
Comparación Con Compuestos Similares
1-Amino-6-bromoanthracene-9,10-dione is compared with other similar compounds, such as:
Anthracene-9,10-dione: Lacks the amino and bromo substituents.
6-Bromoanthracene-9,10-dione: Lacks the amino substituent.
1-Aminoanthracene-9,10-dione: Lacks the bromo substituent.
The presence of both the amino and bromo groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
Propiedades
Número CAS |
6336-99-8 |
|---|---|
Fórmula molecular |
C14H8BrNO2 |
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
1-amino-6-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2 |
Clave InChI |
JQGGHMGMHYJXDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


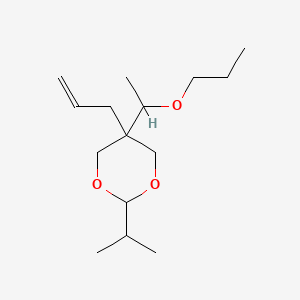

![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
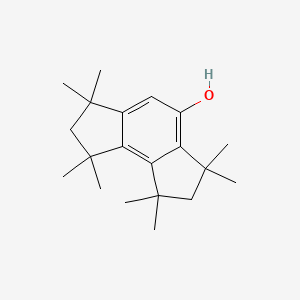


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
